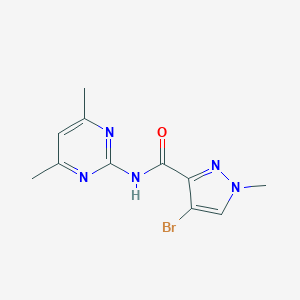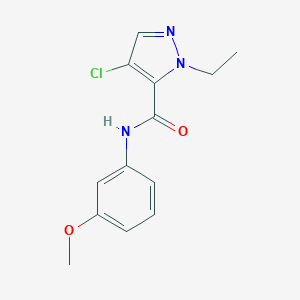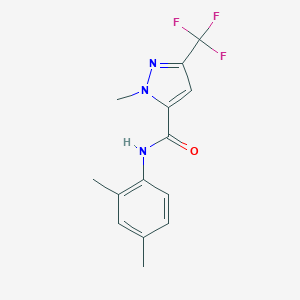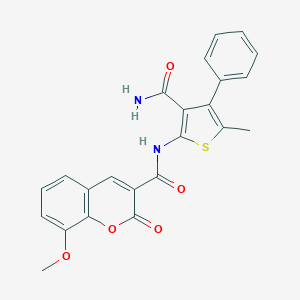
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, also known as CENPCAR, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been widely studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is complex and involves multiple pathways and targets. One of the main mechanisms of action is the inhibition of specific enzymes and proteins that are involved in cell signaling and proliferation. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of certain ion channels and neurotransmitters, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In cancer research, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been shown to modulate the release and uptake of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Overall, 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide has been found to have a favorable safety profile and low toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its versatility and potential for use in various applications. 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and purify, making it accessible for use in academic and industrial settings. However, one of the main limitations of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide, including the development of new derivatives and analogs with improved properties and efficacy. In cancer research, future studies may focus on the use of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, future studies may explore the potential of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, the potential applications of 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide are vast and exciting, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide can be synthesized using a simple and efficient method that involves the reaction between 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid and 1-naphthylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain 4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide in high yield and purity.
Propiedades
Nombre del producto |
4-chloro-1-ethyl-N-(1-naphthyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C16H14ClN3O |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c1-2-20-15(13(17)10-18-20)16(21)19-14-9-5-7-11-6-3-4-8-12(11)14/h3-10H,2H2,1H3,(H,19,21) |
Clave InChI |
LFJIZKWMZGALCK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213964.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213971.png)
![1-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-methylindoline](/img/structure/B213975.png)



![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)